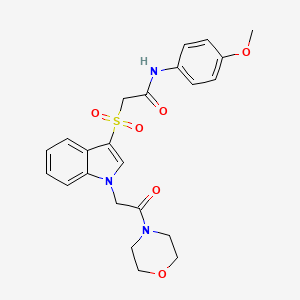

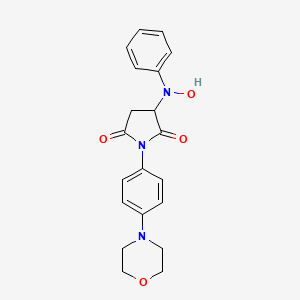

![molecular formula C19H13ClN4O2S B2606243 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-phenylethanone CAS No. 921909-05-9](/img/structure/B2606243.png)

2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-phenylethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-phenylethanone is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties . The presence of a chlorophenyl group, a hydroxy group, and a phenylethanone moiety contributes to its unique chemical behavior and biological activity.

Mecanismo De Acción

Target of Action

Similar compounds in the pyrazolo[3,4-d]pyrimidine class have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a key regulator of the cell cycle .

Mode of Action

For instance, some pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit CDK2, thereby disrupting the cell cycle and potentially leading to cell death .

Biochemical Pathways

Similar compounds have been reported to affect the cell cycle, which is a complex series of events leading to cell division and dna replication .

Result of Action

Similar compounds have been reported to have antitumor activities, suggesting that they may induce cell death in cancer cells .

Análisis Bioquímico

Biochemical Properties

2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-phenylethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme that plays a vital role in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing the phosphorylation of target proteins essential for cell cycle progression . This interaction highlights its potential as an anticancer agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and suppressing the NF-κB and IL-6 signaling pathways . Additionally, the compound affects gene expression by modulating the activity of transcription factors involved in cell proliferation and survival . These cellular effects underscore its potential therapeutic applications in oncology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding inhibits the kinase activity of CDK2, leading to cell cycle arrest and apoptosis . Furthermore, the compound has been shown to interfere with the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that the compound maintains its bioactivity over time, making it a promising candidate for further development.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for safe and effective use in clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and accumulates in the cytoplasm, where it exerts its biological effects .

Subcellular Localization

Within cells, this compound is predominantly localized in the cytoplasm . It does not appear to target specific organelles, but its cytoplasmic localization is sufficient for it to interact with its molecular targets and exert its biological effects . Post-translational modifications, such as phosphorylation, may influence its activity and localization within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-phenylethanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which is synthesized through the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions . The chlorophenyl group is introduced via electrophilic aromatic substitution, and the hydroxy group is added through hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation of the hydroxy group yields ketones, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups, enhancing the compound’s versatility .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

Biologically, it has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development. Studies have demonstrated its efficacy in inhibiting the epidermal growth factor receptor (EGFR), which is implicated in various cancers .

Medicine

In medicine, it is being investigated for its anticancer properties. Its ability to inhibit EGFR and other tyrosine kinases makes it a promising candidate for targeted cancer therapies .

Industry

Industrially, it can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable compound for various applications .

Comparación Con Compuestos Similares

Similar Compounds

- **2-(4-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-phenylethanone

- **2-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-phenylethanone

Uniqueness

Compared to similar compounds, 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-phenylethanone exhibits unique biological activities due to the presence of both the chlorophenyl and hydroxy groups. These functional groups enhance its binding affinity to target proteins and improve its pharmacokinetic properties .

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-6-phenacylsulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN4O2S/c20-13-7-4-8-14(9-13)24-17-15(10-21-24)18(26)23-19(22-17)27-11-16(25)12-5-2-1-3-6-12/h1-10H,11H2,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBOAHDIJXBURY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[2-(2-methoxy-2-oxoethoxy)phenyl]propanoate](/img/structure/B2606167.png)

![N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide](/img/structure/B2606168.png)

![N-(4-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2606172.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2606173.png)

![N-[(2-Chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)prop-2-enamide](/img/structure/B2606176.png)

![N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2606183.png)